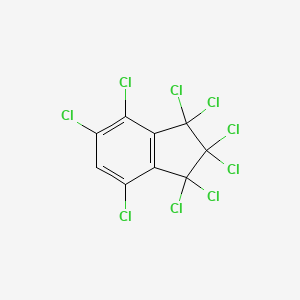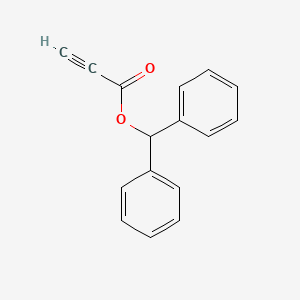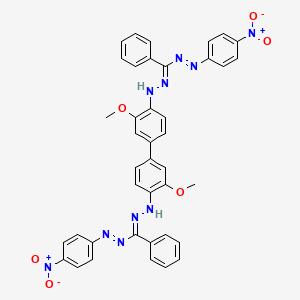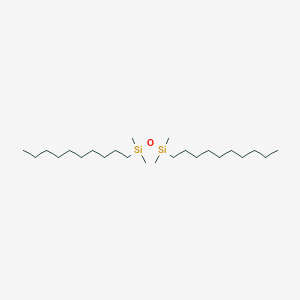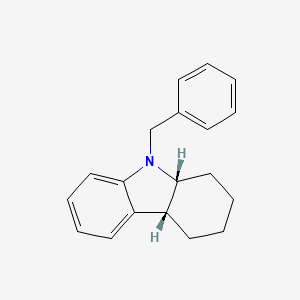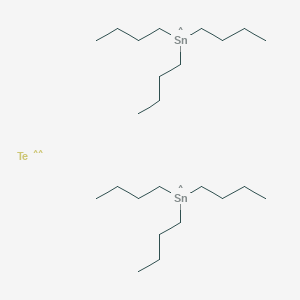
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate is a complex organic compound with a unique structure that combines a phenyl ring substituted with methoxy groups, a morpholine ring, and a sulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is first substituted with methoxy groups at the 2 and 3 positions.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to replace the sulfate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxyphenyl hydrogen sulfate: Lacks the morpholine ring, making it less complex and potentially less active in certain applications.
5-(Morpholine-4-carbonyl)phenyl hydrogen sulfate: Lacks the methoxy groups, which may affect its reactivity and biological activity.
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl chloride: Similar structure but with a chloride group instead of a sulfate group, leading to different reactivity and applications.
Uniqueness
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
65143-61-5 |
|---|---|
Molekularformel |
C13H17NO8S |
Molekulargewicht |
347.34 g/mol |
IUPAC-Name |
[2,3-dimethoxy-5-(morpholine-4-carbonyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H17NO8S/c1-19-10-7-9(13(15)14-3-5-21-6-4-14)8-11(12(10)20-2)22-23(16,17)18/h7-8H,3-6H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
OKWBYYVYMRAUCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)OS(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
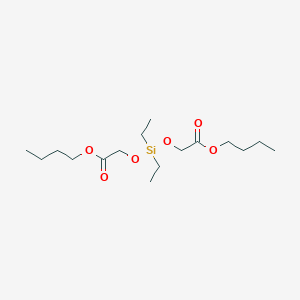
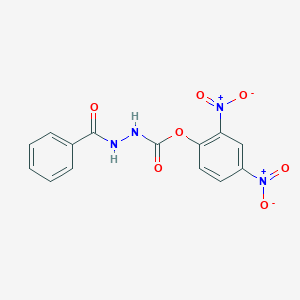
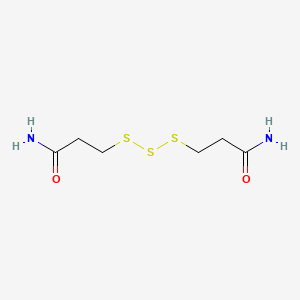
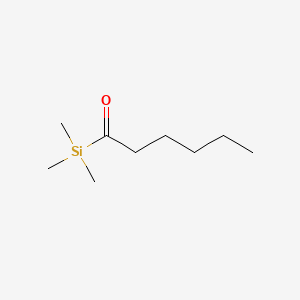

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)

